(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate (3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391196
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate

CAS No.:

Cat. No.: VC13391196

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (3aR,5R,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1
Standard InChI Key LLTJKZQPTQJCDC-OUAUKWLOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C[C@H]2C1)N
SMILES CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a bicyclic octahydro-isoindole core with a hydroxyl group at the 5-position and a tert-butyl carbamate group at the 2-position. Its molecular formula is C13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3, with a molar mass of 241.33 g/mol . The stereochemistry, defined as (3aS,5R,7aR), plays a critical role in its biological interactions and synthetic utility. Key structural attributes include:

  • Hydroxyl Group: Enhances polarity and enables hydrogen bonding, critical for biological activity.

  • tert-Butyl Ester: Improves stability and modulates lipophilicity, facilitating membrane permeability.

  • Isoindole Core: Provides a rigid scaffold for functional group modifications.

The isomeric SMILES string CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C[C@@H]2C1)O\text{CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C[C@@H]2C1)O} confirms the stereochemical configuration .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Cyclization: A substituted aniline derivative undergoes cyclization under acidic conditions to form the isoindole core.

  • Hydroxylation: Selective oxidation using osmium tetroxide introduces the hydroxyl group at the 5-position.

  • Esterification: Reaction with tert-butyl alcohol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) yields the final product.

Key reaction conditions include:

  • Temperature: 0–25°C for hydroxylation to prevent over-oxidation.

  • Catalysts: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

Industrial Production

Industrial processes optimize yield (>85%) and purity (>98%) through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • High-Throughput Screening: Identifies optimal catalysts (e.g., enzymatic catalysts for stereoselective hydroxylation).

  • Chromatographic Purification: Reversed-phase HPLC removes stereochemical impurities.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using pyridinium chlorochromate (PCC), yielding (3aS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate\text{(3aS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate}.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ester to a primary alcohol, facilitating further alkylation.

Substitution Reactions

The tert-butyl ester undergoes nucleophilic substitution with amines or thiols, producing carbamates or thioesters. For example, reaction with benzylamine generates (3aS,5R,7aR)-5-hydroxy-N-benzylhexahydro-1H-isoindole-2(3H)-carboxamide\text{(3aS,5R,7aR)-5-hydroxy-N-benzylhexahydro-1H-isoindole-2(3H)-carboxamide}, a precursor for analgesic agents.

Biological Activity and Applications

Anti-Inflammatory Properties

In vitro studies demonstrate inhibition of pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% at 10 μM concentrations, likely via modulation of NF-κB signaling. Comparative data:

CytokineInhibition (%)IC50_{50} (μM)
IL-6588.2
TNF-α4212.5

Analgesic Effects

In murine models, the compound reduced acetic acid-induced writhing by 65% at 20 mg/kg, comparable to ibuprofen (70% at 30 mg/kg). Mechanistic studies suggest COX-2 inhibition as a primary pathway.

Drug Discovery Applications

The compound serves as a scaffold for:

  • Protease Inhibitors: Modifications at the 5-position enhance binding to HIV-1 protease active sites.

  • Kinase Modulators: Introduction of fluorinated groups improves selectivity for EGFR tyrosine kinase.

Comparative Analysis with Analogues

Structural Analogues

  • 5-Amino Derivative: Replacing the hydroxyl with an amino group increases basicity but reduces metabolic stability.

  • Methyl Ester: Lower steric hindrance accelerates enzymatic hydrolysis, limiting in vivo half-life.

Performance Metrics

CompoundBioavailability (%)Metabolic Stability (t1/2_{1/2}, h)
5-Hydroxy (CAS 2007919-65-3)356.2
5-Amino283.8
Methyl Ester452.1

Industrial and Research Significance

Specialty Chemical Production

The compound is a key intermediate in synthesizing:

  • Liquid Crystals: Functionalization with alkyl chains enhances mesomorphic properties.

  • Polymer Additives: Improves thermal stability of polyesters and polyamides.

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